REACTION_CXSMILES
|
C(C1C=CC([CH:15]2[CH:20]([NH2:21])[CH2:19][CH:18]=[CH:17][CH2:16]2)=CC=1)=CC1C=CC=CC=1.Cl[C:23]([O:25][C:26]1C=CC=C[CH:27]=1)=[O:24]>C(Cl)Cl.N1C=CC=CC=1>[C:20]1([NH:21][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
6-(4'-styrylphenyl)cyclohex-3-enylamine
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C1=CC=C(C=C1)C1CC=CCC1N
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between methylene chloride and water
|
Type
|
WASH
|
Details
|
The organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (2% diethyl ether/toluene)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 170.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |